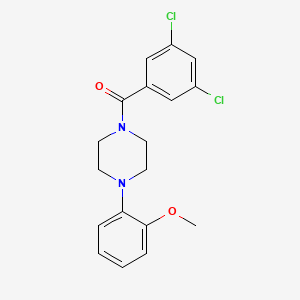
N-(5-chloro-2-phenoxyphenyl)-4-methoxybenzamide
Vue d'ensemble
Description
N-(5-chloro-2-phenoxyphenyl)-4-methoxybenzamide, also known as GW 9662, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. This compound is a selective peroxisome proliferator-activated receptor (PPAR) antagonist that has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-4-methoxybenzamide involves its binding to the ligand-binding domain of PPARγ, which prevents the activation of this receptor by its natural ligands such as fatty acids and prostaglandins. This results in the inhibition of PPARγ-mediated gene transcription, which in turn affects various metabolic processes such as adipogenesis and glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits adipocyte differentiation and promotes apoptosis in adipocytes. Furthermore, this compound has been shown to improve insulin sensitivity in obese mice and to reduce the expression of pro-inflammatory cytokines in adipose tissue. These findings suggest that this compound may have potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-chloro-2-phenoxyphenyl)-4-methoxybenzamide in lab experiments is its selectivity for PPARγ, which allows for the specific inhibition of this receptor without affecting other PPAR subtypes. This makes this compound a valuable tool for studying the role of PPARγ in various metabolic processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-phenoxyphenyl)-4-methoxybenzamide. One area of research is the development of more potent and selective PPAR antagonists that can be used as therapeutic agents for metabolic disorders. Another area of research is the identification of novel targets for this compound, which may lead to the discovery of new pathways involved in the regulation of metabolism. Additionally, further studies are needed to determine the long-term effects and potential toxicity of this compound in vivo.
Applications De Recherche Scientifique
N-(5-chloro-2-phenoxyphenyl)-4-methoxybenzamide has been used extensively as a research tool in various scientific fields. One of the main applications of this compound is in the study of PPARs, which are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. This compound is a selective PPAR antagonist that has been shown to inhibit the activity of PPARγ, which is a subtype of PPAR that is involved in the regulation of adipogenesis and insulin sensitivity. Therefore, this compound can be used to study the role of PPARγ in various metabolic processes.
Propriétés
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-24-16-10-7-14(8-11-16)20(23)22-18-13-15(21)9-12-19(18)25-17-5-3-2-4-6-17/h2-13H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKHFUKHGZYKIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4712496.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4712507.png)

![5-(1,3-benzodioxol-5-yl)-4-[2-(3,4-dimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4712521.png)
![2-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4712533.png)
![N-dibenzo[b,d]furan-3-yl-N'-propylurea](/img/structure/B4712545.png)
![methyl 2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4712562.png)
![ethyl 5-benzyl-2-{[(2-pyrazinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4712563.png)
![N-(4-ethoxybenzyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4712582.png)
![N-(9-ethyl-9H-carbazol-3-yl)-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B4712585.png)

![N-(2,3-dimethylphenyl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4712589.png)

![N-(4-chloro-2-fluorophenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4712603.png)